Nonylamine
Overview
Description
Nonylamine, also known as 1-Aminononane, is an organic compound with the molecular formula C₉H₂₁N. It is a primary amine with a linear alkyl chain consisting of nine carbon atoms. This compound is a colorless to pale yellow liquid with a strong ammonia-like odor. It is commonly used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives .
Mechanism of Action
Target of Action
Nonylamine, also known as nonan-1-amine, is a primary amine that is used in a variety of chemical reactionsIt is known to interact with various organic and inorganic compounds, acting as a nucleophile or base .
Mode of Action
This compound can participate in a variety of chemical reactions due to its amine group. As a nucleophile, it can donate a pair of electrons to form a new bond. As a base, it can accept a proton (H+) from an acid. The exact mode of action depends on the specific reaction and the other compounds involved .
Biochemical Pathways
Amines like this compound are involved in a wide range of biochemical reactions, including the formation of amides, imines, and other nitrogen-containing compounds .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it participates in .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. As a nucleophile or base, it could facilitate the formation of new compounds or the breakdown of existing ones. These reactions could have a variety of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect its ability to act as a base. Similarly, the presence of other reactive compounds can influence the reactions it participates in .
Biochemical Analysis
Biochemical Properties
Nonylamine is an alkylamine generally used to insert C9 chains to substrates . It is also used as intercalating material in the exfoliation of titanosilicates and γ-layered zirconium phosphate
Cellular Effects
It has been observed that this compound fertilization may inhibit the metabolic activities and functions of microorganisms because of its toxicity, leading to decreased soil extracellular enzymatic activities .
Metabolic Pathways
It is known that this compound is used in the synthesis of various chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonylamine can be synthesized through several methods, including:
Reduction of Nonanenitrile: Nonanenitrile can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield this compound.
Amination of Nonyl Halides: Nonyl halides, such as nonyl chloride, can be reacted with ammonia or primary amines under elevated temperatures and pressures to produce this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of nonanenitrile. This process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Nonylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nonanoic acid or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For example, reacting this compound with alkyl halides can yield secondary or tertiary amines.
Acylation: this compound can react with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Alkyl halides, elevated temperatures.
Acylation: Acyl chlorides, anhydrides, often in the presence of a base such as pyridine.
Major Products:
Oxidation: Nonanoic acid.
Substitution: Secondary or tertiary amines.
Acylation: Amides.
Scientific Research Applications
Nonylamine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block in organic synthesis to introduce nonyl groups into various molecules.
Biology: this compound is used in the study of biological membranes and as a reagent in biochemical assays.
Medicine: this compound derivatives have been investigated for their potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: this compound is used in the production of lubricants, plasticizers, and rubber chemicals. .
Comparison with Similar Compounds
Nonylamine can be compared with other alkylamines, such as:
Octylamine (1-Aminooctane): Similar to this compound but with an eight-carbon chain. It has similar reactivity but slightly different physical properties.
Decylamine (1-Aminodecane): Similar to this compound but with a ten-carbon chain. It has similar reactivity but different solubility and boiling point.
Hexylamine (1-Aminohexane): Similar to this compound but with a six-carbon chain. .
This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter and longer chain analogs. This makes it suitable for specific applications where other alkylamines may not be as effective .
Properties
IUPAC Name |
nonan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-2-3-4-5-6-7-8-9-10/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDUDHYHRVPMJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-39-9 (hydrochloride), 72060-14-1 (sulfate[2:1]) | |
Record name | 1-Nonylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021944 | |
Record name | Nonylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Nonylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21354 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.27 [mmHg] | |
Record name | 1-Nonylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21354 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-20-9 | |
Record name | Nonylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nonylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nonanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NONANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7H2HT4OK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that nonylamine disrupts the cell membrane integrity of C. gloeosporioides, leading to reduced spore germination and mycelial growth. [] This effect was observed at a concentration of 100 µL/mL, resulting in a 10.9% suppression of spore germination and a 14% reduction in mycelial growth. [] This is the first reported instance of this compound demonstrating antifungal activity against C. gloeosporioides. []
ANone: The molecular formula of this compound is C9H21N, and its molecular weight is 143.27 g/mol.
A: Several techniques are effective, including Fourier transform infrared spectroscopy (FTIR) [, , ], Raman spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [], and mass spectrometry (MS). [, , , ]
A: Yes, this compound has been used as a structure-directing agent in the synthesis of vanadium oxide nanotubes [] and microporous GaN-based materials. [] It has also been investigated for its ability to modify the surface properties of single-walled carbon nanotubes [] and gold nanoparticles. [, ] In the context of polydiacetylene layered composites, this compound intercalation can influence the material's force sensitivity at the nanoscale. []
A: Malonic acid monoamides derived from this compound and other aliphatic amines have demonstrated the ability to enhance the thermal-oxidative stability of hydrotreated diesel fuel. []
A: While not a catalyst itself, this compound can participate in reactions where a catalyst is present. For example, it has been explored as a template in the synthesis of microporous gallium nitride materials. [, ] Furthermore, its role in influencing the properties of materials like carbon nanotubes suggests potential applications related to catalysis where surface modification is crucial. [, ]
ANone: While specific computational studies solely focused on this compound were not found in the provided research, techniques like quantitative structure-activity relationship (QSAR) modeling can be applied to predict its properties and behavior. Such models are frequently employed in drug discovery and material science research.
A: Studies on rat liver MAO A and B demonstrate a clear relationship between alkyl chain length and enzyme activity. Amines with short chains (methylamine, ethylamine) are not substrates. [] Longer chains (propyl to octadecyl) show varying degrees of activity, with pentyl to decyl amines being the most readily deaminated. [] This suggests an optimal chain length for interaction with the enzyme's active site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.